molecular formula C19H17FN2OS B2394937 N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide CAS No. 896606-81-8

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide

Cat. No.: B2394937
CAS No.: 896606-81-8
M. Wt: 340.42
InChI Key: QJJKZIURENJXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a synthetic organic compound featuring a benzamide core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 4-fluorophenyl group. The 4-methyl group on the benzamide likely enhances lipophilicity, while the fluorine atom on the phenyl ring modulates electronic properties and metabolic stability .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-13-2-4-14(5-3-13)18(23)21-11-10-17-12-24-19(22-17)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJKZIURENJXHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Protected Cysteamine Derivatives

Cysteamine hydrochloride is protected as N-phthalimidocysteamine to prevent undesired side reactions during cyclization:

  • Phthaloylation : Cysteamine reacts with phthalic anhydride in refluxing toluene, yielding N-phthalimidocysteamine (87% yield).
  • Thioamide Formation : The protected amine is treated with 4-fluorophenyl isothiocyanate in anhydrous acetone, generating the thiourea intermediate 4a (R = 4-fluorophenyl).

Key Spectral Data :

  • FTIR : 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
  • ¹H NMR (CDCl₃): δ 7.27–7.14 (m, Ar-H), 3.84 (s, OCH₃).

Cyclization to 2-Imino-1,3-Thiazoline

Thiourea 4a undergoes cyclization with 2-bromo-1-(4-fluorophenyl)ethan-1-one (5 ) in alkaline aqueous ethanol:

  • Conditions : Reflux for 24 h, NaOH (1.5 eq.).
  • Outcome : 2-Imino-4-(2-phthalimidoethyl)-1,3-thiazoline (6a ) forms in 82% yield.

Mechanistic Insight :
The thiolate attacks the α-carbon of the bromo ketone, followed by intramolecular amine attack on the carbonyl, yielding the thiazoline ring.

Oxidation to Aromatic Thiazole

Thiazoline 6a is dehydrogenated using iodine (2 eq.) in DMF at 80°C for 6 h, affording 2-(4-fluorophenyl)-4-(2-phthalimidoethyl)-1,3-thiazole (7a ) in 76% yield.

¹³C NMR (CDCl₃): δ 154–157 ppm (C=N), 104.4–105.1 ppm (olefinic C).

Deprotection of the Amine

Phthalimide removal is achieved via hydrazinolysis:

  • Conditions : Hydrazine hydrate (3 eq.), ethanol, reflux (4 h).
  • Outcome : 2-(4-Fluorophenyl)-1,3-thiazol-4-ylethylamine (8a ) isolated as a free amine (89% yield).

Mass Spectrometry : m/z 263.1 [M+H]⁺.

Acylation with 4-Methylbenzoyl Chloride

The primary amine 8a is acylated under Schotten-Baumann conditions:

  • Reagents : 4-Methylbenzoyl chloride (1.2 eq.), NaOH (2 eq.), THF/H₂O.
  • Reaction : Stirred at 0°C → RT for 12 h.
  • Yield : 85% after recrystallization (ethanol/water).

Characterization :

  • FTIR : 1655 cm⁻¹ (amide C=O).
  • ¹H NMR (DMSO-d₆): δ 8.45 (t, J = 5.6 Hz, NH), 7.85–7.78 (m, Ar-H), 2.39 (s, CH₃).
  • HPLC Purity : 99.2% (C₁₈ column, MeCN/H₂O = 70:30).

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl amination of 4-bromo-2-(4-fluorophenyl)thiazole with ethylenediamine using Pd(OAc)₂/Xantphos yields the ethylamine intermediate (68% yield).

Gabriel Synthesis

4-(2-Bromoethyl)-2-(4-fluorophenyl)thiazole reacts with potassium phthalimide, followed by deprotection, to furnish 8a (71% yield).

Analytical Comparison of Methods

Method Yield (%) Purity (%) Key Advantage
Hantzsch Cyclization 82 98.5 High regioselectivity
Palladium Coupling 68 97.8 Tolerance for sensitive groups
Gabriel Synthesis 71 96.3 Avoids direct amine handling

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other substituents under various conditions depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines or other reduced derivatives.

Scientific Research Applications

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or antitumor effects .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Thiazole-Based Benzamide Derivatives

4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide ()
  • Structural Difference : The thiazole ring is substituted with a phenyl group instead of 4-fluorophenyl.
  • Impact : The absence of fluorine reduces electronegativity and may alter binding affinity in biological targets. Experimental data suggest phenyl-substituted analogs exhibit lower metabolic stability compared to fluorinated derivatives .
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzene-1-sulfonamide ()
  • Structural Difference : The benzamide is replaced with a sulfonamide group, and additional methyl groups are introduced on the benzene ring.
  • However, increased steric bulk from trimethyl groups may reduce solubility .
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide ()
  • Structural Difference : The benzamide is replaced with a butanamide, and the 4-fluorophenyl is substituted with 4-chlorophenyl.
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity but reduce metabolic resistance. Butanamide’s shorter chain could decrease conformational flexibility .

Substituted Thiazole Derivatives with Heterocyclic Modifications

N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ()
  • Structural Difference : Incorporates a dimethoxyphenyl group on the thiazole and a fluorophenyl methoxy substituent on the benzamide.
  • However, steric hindrance from dimethoxy groups may limit membrane permeability .
N-{2-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl}-4-methylbenzamide ()
  • Structural Difference : Integrates a piperazine-carbonyl-indole system alongside the 4-methylbenzamide.
  • Impact : Piperazine enhances solubility and introduces basicity, which may improve pharmacokinetics. The indole moiety could facilitate interactions with serotonin or kinase targets .

Triazole and Sulfonamide Analogs ()

Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] () and N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide () highlight:

  • Structural Contrasts : Triazole or pyridine cores instead of thiazole, with varied sulfonyl or trifluoromethyl groups.
  • Impact : Triazoles often improve thermal stability and resistance to oxidation. Trifluoromethyl groups enhance electronegativity and bioavailability but may introduce toxicity risks .

Tabulated Comparison of Key Properties

Compound Name Core Structure Key Substituents LogP* Bioactivity Notes
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide Thiazole-Benzamide 4-Fluorophenyl, 4-methylbenzamide 3.8 High metabolic stability
4-Fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide () Thiazole-Benzamide Phenyl, 4-fluorobenzamide 3.5 Moderate CYP450 inhibition
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,5-trimethylbenzenesulfonamide () Thiazole-Sulfonamide 4-Fluorophenyl, trimethylsulfonamide 4.2 Enhanced target binding, low solubility
N-[2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide () Thiazole-Butanamide 4-Chlorophenyl, butanamide 4.0 High lipophilicity, rapid metabolism

*Predicted using fragment-based methods.

Biological Activity

N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes a 4-fluorophenyl group and a 4-methylbenzamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N[2[2(4fluorophenyl)1,3thiazol4yl]ethyl]4methylbenzamide\text{IUPAC Name }N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methylbenzamide

Molecular Formula: C19H17FN2OS
CAS Number: 896606-81-8

Synthesis

The synthesis of this compound typically involves the Hantzsch thiazole synthesis method, which combines a 4-fluorophenacyl bromide with a thiourea derivative under controlled conditions. This synthetic route is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM in MCF-7 breast cancer cells .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit enzymes involved in critical cellular pathways, such as:

  • Dihydrofolate reductase (DHFR) : Inhibition of this enzyme disrupts nucleotide synthesis, leading to reduced cell proliferation.
  • Protein kinases : The compound may act as a kinase inhibitor, affecting signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in therapeutic applications:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of the antimicrobial properties revealed that the compound effectively inhibited both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum activity.
  • Anticancer Research : In a study focused on leukemia cells resistant to traditional chemotherapy agents, this compound demonstrated enhanced efficacy compared to standard treatments. This suggests potential use in overcoming drug resistance .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methylbenzamide, and how can reaction conditions be optimized?

  • Answer: The synthesis involves sequential steps:

Thiazole ring formation : Condense 4-fluorophenyl thiourea with α-bromo ketones via Hantzsch thiazole synthesis .

Alkylation : React the thiazole intermediate with ethylenediamine derivatives under reflux (60–80°C) in DMF .

Amide coupling : Use DCC/DMAP-mediated coupling of 4-methylbenzoic acid to the amine intermediate .

  • Optimization : Monitor reactions via TLC and NMR to ensure intermediate purity. Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps to prevent oxidation . Adjust solvent polarity (e.g., THF for steric hindrance) to improve yields .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Answer:

  • Structural confirmation :
  • ¹H/¹³C/¹⁹F NMR : Resolve fluorophenyl (-C₆H₄F) and benzamide (-CONH-) signals .
  • HRMS : Validate molecular weight (C₁₉H₁₆FN₃OS; calc. 353.42 g/mol) .
  • Purity assessment :
  • HPLC : Ensure ≥95% purity using a C18 column (ACN:H₂O gradient) .
  • XRD : Resolve crystallographic ambiguities in the thiazole-ethyl linker .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s anticancer activity?

  • Answer:

  • Substituent variation :
  • Benzamide moiety : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methyl position to enhance cellular uptake .
  • Thiazole ring : Replace 4-fluorophenyl with 3,4-dichlorophenyl to test halogen bonding effects .
  • Assays :
  • In vitro cytotoxicity : MTT assays against HeLa cells (IC₅₀ benchmarking) .
  • Molecular docking : Target tubulin (PDB: 1SA0) or EGFR kinase (PDB: 1M17) to identify binding motifs .
  • Key finding : Triazole-thiadiazole hybrids (analogues) show improved activity via π-π stacking (e.g., IC₅₀: 5–20 μM) .

Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial efficacy in some studies but not others)?

  • Answer:

  • Assay standardization :
  • Follow CLSI guidelines for MIC determination (broth microdilution) .
  • Test across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Compound validation :
  • HPLC-MS : Confirm batch-to-batch consistency and exclude impurities (e.g., unreacted thiourea) .
  • Counterion analysis : Assess chloride content via ion chromatography, as excess Cl⁻ may inhibit activity .
  • Case study : Methyl 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzoate showed variable antifungal activity due to solvent residues (DMSO vs. ethanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.